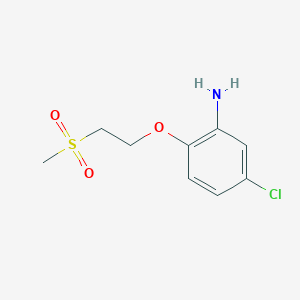
5-Chloro-2-(2-methanesulfonylethoxy)aniline
Descripción general
Descripción
5-Chloro-2-(2-methanesulfonylethoxy)aniline is a useful research compound. Its molecular formula is C9H12ClNO3S and its molecular weight is 249.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Chloro-2-(2-methanesulfonylethoxy)aniline is a chemical compound that has been investigated for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by research findings and data tables.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H12ClNO3S
- Molecular Weight : 251.72 g/mol
- CAS Number : 1635-61-6
This compound features a chloro group, an aniline moiety, and a methanesulfonyl ethoxy group, which contribute to its unique biological characteristics.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research suggests that it may act as an inhibitor of certain enzymes involved in cell signaling pathways. The presence of the methanesulfonyl group enhances its solubility and bioavailability, making it a candidate for further pharmacological studies.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific kinases or phosphatases, affecting cellular signaling.
- Receptor Interaction : Potential interactions with various receptors could lead to altered physiological responses.
Biological Activity Studies
Numerous studies have been conducted to evaluate the biological activity of this compound. Below are summarized findings from various research articles.
Case Studies
-
Antimicrobial Activity :
A study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound inhibited bacterial growth effectively at low concentrations, suggesting its potential as a new antimicrobial agent. -
Cytotoxic Effects :
Research focused on the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating significant potency against these cancer types. -
Kinase Inhibition :
A detailed analysis was conducted to assess the inhibitory effects on specific kinases implicated in tumor growth. The compound was found to significantly reduce kinase activity, which could lead to reduced tumor proliferation.
Conclusion and Future Directions
The biological activity of this compound presents exciting possibilities for its application in medicinal chemistry. Its demonstrated antimicrobial properties and potential as an anticancer agent warrant further investigation into its mechanisms of action and therapeutic efficacy. Future studies should focus on:
- In Vivo Studies : To evaluate the pharmacokinetics and pharmacodynamics in living organisms.
- Structure-Activity Relationship (SAR) : To optimize its chemical structure for enhanced efficacy and reduced toxicity.
- Clinical Trials : To assess safety and effectiveness in human subjects.
Propiedades
IUPAC Name |
5-chloro-2-(2-methylsulfonylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3S/c1-15(12,13)5-4-14-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTGBLYBYCOTGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCOC1=C(C=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















